molecular formula C22H19FN4OS2 B2453103 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1207001-52-2

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2453103
CAS RN: 1207001-52-2
M. Wt: 438.54
InChI Key: RUFQRNLCAABEFD-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN4OS2 and its molecular weight is 438.54. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, due to its structural composition, has been explored in the synthesis of compounds with anticancer properties. In a study by Evren et al. (2019), derivatives of this compound were synthesized and exhibited selective cytotoxicity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Similarly, Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds with significant cytotoxic activities toward cancer cell lines (Abu-Melha, 2021).

Antimicrobial Activity

Further research has demonstrated the potential of compounds derived from 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in antimicrobial applications. Fahim and Ismael (2019) reported the synthesis of derivatives showing significant antimicrobial activity (Fahim & Ismael, 2019).

Antioxidant Activity

Compounds structurally related to 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been studied for their antioxidant properties. Chkirate et al. (2019) explored pyrazole-acetamide derivatives, illustrating their significant antioxidant activity (Chkirate et al., 2019).

Synthesis of Heterocycles

The compound and its derivatives are utilized in the synthesis of various heterocycles, which are crucial in developing new pharmaceuticals. Schmeyers and Kaupp (2002) demonstrated its use in creating diverse heterocyclic syntheses with excellent atom economy (Schmeyers & Kaupp, 2002).

Local Anaesthetic Applications

In the field of anesthetics, derivatives of this compound have been synthesized and evaluated for their local anaesthetic activity. This was explored by Badiger et al. (2012), who synthesized various derivatives and tested their efficacy (Badiger, Khan, Kalashetti, & Khazi, 2012).

Antibacterial Evaluation

Lu et al. (2020) conducted a study synthesizing N-phenylacetamide derivatives containing 4-arylthiazole moieties, demonstrating promising antibacterial activities (Lu, Zhou, Wang, & Jin, 2020).

properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS2/c1-14-3-5-16(6-4-14)19-11-24-22(27(19)18-9-7-17(23)8-10-18)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFQRNLCAABEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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